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Compound of Interest

Compound Name: Fenpiverinium

Cat. No.: B1207433

Introduction

Fenpiverinium, specifically its bromide salt, is a synthetic quaternary ammonium compound
recognized for its potent anticholinergic and antispasmodic properties.[1][2] Classified as a
muscarinic receptor antagonist, it is a valuable pharmacological agent for mitigating smooth
muscle spasms.[3] It is primarily marketed and used in Eastern Europe and India, not as a
standalone drug, but in combination formulations.[2][4] These formulations typically include a
musculotropic antispasmodic agent like pitofenone hydrochloride and a non-steroidal anti-
inflammatory drug (NSAID) such as metamizole or nimesulide to provide a multi-pronged
approach to pain and spasm relief.[4][5][6] This guide provides a detailed overview of the
discovery, synthesis, mechanism of action, and experimental evaluation of Fenpiverinium for
researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Fenpiverinium bromide is a white to off-white crystalline solid.[2][7] Its key properties are
summarized in the table below.
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Property Value

CAS Number 125-60-0[1]

Molecular Formula C22H29BrN20[1]

Molecular Weight 417.4 g/mol [1]
1-(3-Carbamoyl-3,3-diphenylpropyl)-1-

IUPAC Name ( Y phenylpropy)
methylpiperidinium bromide[8]

Melting Point 178 - 217°C[2][9]

- Slightly soluble in Methanol and Water (with

Solubility )
heating)[2]

Storage Temperature 2-8°C[2]

Mechanism of Action: Muscarinic Receptor
Antagonism

Fenpiverinium exerts its spasmolytic effect by acting as a competitive antagonist at muscarinic
acetylcholine receptors (mMAChRS), with a particular affinity for the M3 subtype.[1][3] These M3
receptors are abundant on the surface of smooth muscle cells in various organs, including the
gastrointestinal, urinary, and biliary tracts.[1]

Under normal physiological conditions, the neurotransmitter acetylcholine (ACh) binds to M3
receptors, initiating a signaling cascade that leads to muscle contraction. This process involves
the activation of a G-protein (Gqg/11), which in turn stimulates phospholipase C (PLC).[1] PLC
then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers:
inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium ions
(Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[1] The resulting
increase in intracellular calcium is the primary trigger for smooth muscle contraction.

Fenpiverinium, by competitively blocking the binding of acetylcholine to M3 receptors,
effectively inhibits this entire downstream signaling pathway.[1][3] This prevents the rise in
intracellular calcium and, consequently, suppresses involuntary muscle contractions, leading to
muscle relaxation and relief from spasms.[1][2]
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Caption: Signaling pathway of M3 receptor antagonism by Fenpiverinium.
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Synthesis of Fenpiverinium Bromide

The synthesis of Fenpiverinium bromide is a multi-step process that involves the formation of
a key intermediate followed by a quaternization reaction to create the final quaternary
ammonium compound.[1] A common and effective method begins with the hydrolysis of a nitrile
precursor, followed by methylation.

Step 1: Hydrolysis of Diphenylpiperidine Ethyl Acetonitrile The process starts with the
hydrolysis of diphenylpiperidine ethyl acetonitrile. This is achieved by refluxing the nitrile with
potassium hydroxide (KOH) in a mixture of ethanol and water.[7] This reaction converts the
nitrile group (-CN) into a primary amide group (-CONH2), yielding diphenylpiperidine ethyl
acetamide.

Step 2: Quaternization with Methyl Bromide The resulting amide intermediate,
diphenylpiperidine ethyl acetamide, is then quaternized.[7] This involves reacting the
intermediate with methyl bromide in a suitable solvent like isopropanol.[7] The nitrogen atom on
the piperidine ring attacks the methyl group of methyl bromide, resulting in the formation of the
positively charged quaternary ammonium group and yielding the final product, Fenpiverinium
bromide.

Caption: General workflow for the synthesis of Fenpiverinium bromide.

Experimental Protocols

Protocol 1: Synthesis of Fenpiverinium Bromide
This protocol is based on a described manufacturing process.[7]

Materials:

Diphenylpiperidine ethyl acetonitrile (17.5 g)

Potassium hydroxide (KOH) (35 g)

Ethanol (70 ml)

Water (2 ml)
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e Methyl bromide (42 g of 17% solution in benzene)

¢ Isopropanol (60 ml)

o Reflux apparatus, filtration equipment, vacuum distillation setup

Procedure:

e Hydrolysis:

o Combine 17.5 g of diphenylpiperidine ethyl acetonitrile, 35 g of KOH, 70 ml of ethanol, and
2 ml of water in a round-bottom flask.

o Heat the mixture to reflux for 6 hours.

o Allow the mixture to cool, during which white crystals of diphenylpiperidine ethyl acetamide
will precipitate.

o Filter the crystals, wash them with water until the filtrate is neutral, and then dry them. The
expected yield is approximately 15 g.

e Quaternization:

o In a separate flask, mix 10 g of the dried diphenylpiperidine ethyl acetamide with 42 g of a
17% methyl bromide solution and 60 ml of isopropanol.

o Heat the mixture to reflux on a steam bath for 30 minutes.

o Remove the solvent by vacuum distillation until the mixture is dry.

e Purification:

o Dissolve the resulting solid in 100 ml of water. The solution may appear cloudy.

o Filter the solution through activated charcoal to clarify it.

o Distill the clear filtrate to dryness to obtain the final product, Fenpiverinium bromide.

Protocol 2: Evaluation of Antispasmodic Activity (Organ Bath Method)
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This is a standard pharmacological method to assess the spasmolytic properties of a
compound on isolated smooth muscle tissue.[1][10]

Materials:

¢ Isolated tissue preparation (e.g., rat colon, guinea pig ileum, or human ureteral segments).
[10][11]

¢ Organ bath apparatus with temperature control and aeration.
e Physiological salt solution (e.g., Krebs-Henseleit solution).

* |sotonic transducer and recording system.

e Spasmogen (e.g., Acetylcholine).

e Fenpiverinium bromide solutions of varying concentrations.
Procedure:

o Tissue Preparation:

[e]

Euthanize the animal according to ethical guidelines and dissect the desired smooth
muscle tissue (e.g., a segment of the distal colon).

o Suspend the tissue segment in an organ bath chamber filled with physiological salt
solution, maintained at 37°C and aerated with carbogen (95% 02, 5% CO?2).

o Connect one end of the tissue to a fixed point and the other to an isotonic force transducer
to record contractions.

o Allow the tissue to equilibrate for at least 30-60 minutes, with periodic washing.
e Inducing Contractions:

o Induce sustained muscle contraction by adding a known concentration of a spasmogen,
such as acetylcholine, to the organ bath.
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o Once a stable contractile response is achieved, it serves as the baseline (100%
contraction).

o Testing Fenpiverinium:

o Introduce Fenpiverinium bromide to the bath in a cumulative or non-cumulative manner,
starting with a low concentration and progressively increasing it.

o Record the relaxation (inhibition of contraction) produced by each concentration of
Fenpiverinium.

o Data Analysis:
o Express the relaxation as a percentage of the initial acetylcholine-induced contraction.

o Plot a concentration-response curve (log concentration of Fenpiverinium vs. percentage
inhibition).

o From this curve, calculate the ED50 value (the concentration of the drug that produces
50% of the maximal response), which quantifies the potency of Fenpiverinium as a
spasmolytic agent.

Quantitative Pharmacological Data

Detailed pharmacokinetic data for Fenpiverinium, such as absorption, distribution,
metabolism, and excretion, are not extensively documented in readily available literature.[3]
However, some studies provide comparative efficacy data. The following table summarizes
ED50 values for the combination of Pitofenone and Fenpiverinium compared to other
antispasmodic agents on different smooth muscle tissues.
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Pitofenone + N-butyl
Tissue Fenpiverinium Mebeverine ED50 scopolammonium
ED50 ED50
Duodenum 0.40 £ 0.02 - -
Colon - 0.68 = 0.06 5.21 £ 0.037
Gall Bladder 1.32+0.14 - 5.40 £ 0.074
Bladder - - 5.02 £ 0.059

Data derived from a
study on an
unspecified animal
model.[11] ED50
values represent the
concentration required
to produce 50% of the

maximal effect.

Conclusion

Fenpiverinium is a well-established synthetic anticholinergic agent that functions as a potent
antagonist of M3 muscarinic receptors. Its discovery and development have provided a
valuable tool for the management of smooth muscle spasms, particularly when used
synergistically with other agents that have complementary mechanisms of action. The
synthesis of Fenpiverinium bromide is achievable through standard organic chemistry
reactions, primarily hydrolysis followed by quaternization. While detailed clinical and
pharmacokinetic data are limited, its mechanism of action is well-understood, and its efficacy in
combination therapies for spastic pain is recognized in several regions. Further research could
focus on elucidating its complete pharmacokinetic profile and exploring its potential in other
therapeutic areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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